Physicochemical Profile Differentiation: tert-Butyl vs. Benzyl Carbamate Protection
Compared to the benzyl-protected analog (benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate, CAS 880462-12-4), the tert-butyl carbamate confers a significantly lower molecular weight and reduced lipophilicity, which are critical for optimizing the physicochemical properties of PROTACs and other bifunctional molecules [1]. The calculated LogP (XLogP3-AA) decreases from 1.7 to 1.1, representing a ~35% reduction in predicted lipophilicity [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 282.38 g/mol; Calculated LogP (XLogP3-AA): 1.1 |
| Comparator Or Baseline | Benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate (CAS 880462-12-4); MW: 316.4 g/mol; Calculated LogP: 1.7 |
| Quantified Difference | MW reduction of 34.02 g/mol (~10.7% decrease); LogP reduction of 0.6 units (~35% decrease) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
This reduction in molecular weight and lipophilicity can enhance aqueous solubility and reduce non-specific protein binding, both of which are desirable for improving the drug-likeness of PROTAC candidates.
- [1] PubChem. Benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate. CID 53438424. Accessed 2026. View Source
- [2] ChemSpace. tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate. CSSB00010218831. Accessed 2026. View Source
